molecular formula C13H14N2O3 B11868557 4-[(1H-Indole-3-carbonyl)amino]butanoic acid CAS No. 503616-25-9

4-[(1H-Indole-3-carbonyl)amino]butanoic acid

Cat. No.: B11868557
CAS No.: 503616-25-9
M. Wt: 246.26 g/mol
InChI Key: RXDBXKQAKQNITH-UHFFFAOYSA-N
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Description

4-(1H-Indole-3-carboxamido)butanoic acid is a compound that belongs to the indole family, which is known for its diverse biological activities Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indole-3-carboxamido)butanoic acid typically involves the reaction of indole-3-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indole and butanoic acid moieties .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Indole-3-carboxamido)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1H-Indole-3-carboxamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1H-Indole-3-carboxamido)butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-(1H-Indole-3-carboxamido)butanoic acid is unique due to its specific structure, which combines the indole moiety with a butanoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

503616-25-9

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4-(1H-indole-3-carbonylamino)butanoic acid

InChI

InChI=1S/C13H14N2O3/c16-12(17)6-3-7-14-13(18)10-8-15-11-5-2-1-4-9(10)11/h1-2,4-5,8,15H,3,6-7H2,(H,14,18)(H,16,17)

InChI Key

RXDBXKQAKQNITH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCCC(=O)O

Origin of Product

United States

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